N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine is a compound belonging to the benzimidazole family, which is known for its diverse range of biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine typically involves the condensation of o-phenylenediamine with an aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or phosphoric acid is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of N1-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Metal Complex Formation: Acts as a ligand to form stable metal complexes, which can exhibit unique catalytic and biological activities.
Vergleich Mit ähnlichen Verbindungen
N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine can be compared with other benzimidazole derivatives:
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: Similar in structure but with additional benzimidazole units, leading to different coordination properties.
2-Phenylbenzimidazole: Known for its anticancer properties but lacks the additional ethane-1,2-diamine moiety.
Benzimidazole N-oxides: Formed through oxidation and exhibit different reactivity and biological activities.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to participate in a wide range of reactions and form stable complexes with metals, making it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
668486-12-2 |
---|---|
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylideneamino)ethanamine |
InChI |
InChI=1S/C10H12N4/c11-5-6-12-7-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,11H2,(H,13,14) |
InChI-Schlüssel |
DSKUILPHJIRVPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.